Cas no 1224443-96-2 (3-methoxy Limaprost)

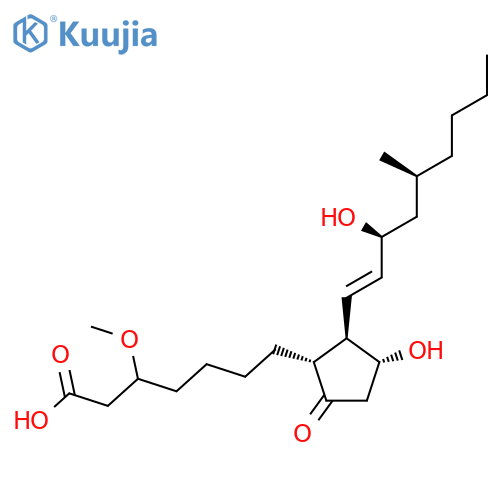

3-methoxy Limaprost structure

商品名:3-methoxy Limaprost

CAS番号:1224443-96-2

MF:C23H40O6

メガワット:412.560108184814

CID:4688829

3-methoxy Limaprost 化学的及び物理的性質

名前と識別子

-

- 3-Methoxylimaprost

- 3-methoxy Limaprost

- 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-3-methoxyheptanoic acid

- HMS3650C12

-

- インチ: 1S/C23H40O6/c1-4-5-8-16(2)13-17(24)11-12-20-19(21(25)15-22(20)26)10-7-6-9-18(29-3)14-23(27)28/h11-12,16-20,22,24,26H,4-10,13-15H2,1-3H3,(H,27,28)/b12-11+/t16-,17+,18?,19+,20+,22+/m0/s1

- InChIKey: CQMVTHTYLSWGRI-HMHRGJHKSA-N

- ほほえんだ: O[C@@H]1CC([C@H](CCCCC(CC(=O)O)OC)[C@H]1/C=C/[C@H](C[C@@H](C)CCCC)O)=O

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 29

- 回転可能化学結合数: 15

- 複雑さ: 518

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 104

3-methoxy Limaprost 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68844-5mg |

3-methoxy Limaprost |

1224443-96-2 | 98% | 5mg |

¥4680.00 | 2022-04-26 | |

| 1PlusChem | 1P01FGPQ-1mg |

3-methoxy-11α,15S-dihydroxy-17S,20-dimethyl-9-oxo-prosta-13E-en-1-oic acid |

1224443-96-2 | ≥98% | 1mg |

$146.00 | 2023-12-25 | |

| A2B Chem LLC | AY00318-5mg |

3-methoxy-11α,15S-dihydroxy-17S,20-dimethyl-9-oxo-prosta-13E-en-1-oic acid |

1224443-96-2 | ≥98% | 5mg |

$378.00 | 2024-04-20 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68844-10mg |

3-methoxy Limaprost |

1224443-96-2 | 98% | 10mg |

¥7888.00 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68844-500ug |

3-methoxy Limaprost |

1224443-96-2 | 98% | 500ug |

¥650.00 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68844-1mg |

3-methoxy Limaprost |

1224443-96-2 | 98% | 1mg |

¥1156.00 | 2022-04-26 | |

| 1PlusChem | 1P01FGPQ-10mg |

3-methoxy-11α,15S-dihydroxy-17S,20-dimethyl-9-oxo-prosta-13E-en-1-oic acid |

1224443-96-2 | ≥98% | 10mg |

$859.00 | 2023-12-25 | |

| 1PlusChem | 1P01FGPQ-5mg |

3-methoxy-11α,15S-dihydroxy-17S,20-dimethyl-9-oxo-prosta-13E-en-1-oic acid |

1224443-96-2 | ≥98% | 5mg |

$508.00 | 2023-12-25 | |

| A2B Chem LLC | AY00318-10mg |

3-methoxy-11α,15S-dihydroxy-17S,20-dimethyl-9-oxo-prosta-13E-en-1-oic acid |

1224443-96-2 | ≥98% | 10mg |

$660.00 | 2024-04-20 | |

| A2B Chem LLC | AY00318-1mg |

3-methoxy-11α,15S-dihydroxy-17S,20-dimethyl-9-oxo-prosta-13E-en-1-oic acid |

1224443-96-2 | ≥98% | 1mg |

$91.00 | 2024-04-20 |

3-methoxy Limaprost 関連文献

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

1224443-96-2 (3-methoxy Limaprost) 関連製品

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量